molecular formula C6H7KO6 B13538179 Potassium 2-(3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl)-2-hydroxyethan-1-olate

Potassium 2-(3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl)-2-hydroxyethan-1-olate

Cat. No.: B13538179
M. Wt: 214.21 g/mol
InChI Key: XRRAKFGDJNSRJR-UHFFFAOYSA-N
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Description

Potassium 2-(3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl)-2-hydroxyethan-1-olate is a complex organic compound with a unique structure that includes a furan ring, multiple hydroxyl groups, and a potassium ion

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium 2-(3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl)-2-hydroxyethan-1-olate typically involves the reaction of specific precursors under controlled conditions. One common method involves the use of ascorbic acid derivatives, which are reacted with potassium hydroxide in an aqueous medium. The reaction is carried out at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve more scalable processes, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl)-2-hydroxyethan-1-olate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction may produce diols.

Scientific Research Applications

Potassium 2-(3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl)-2-hydroxyethan-1-olate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.

    Biology: Studied for its potential antioxidant properties and its role in cellular metabolism.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.

Mechanism of Action

The mechanism of action of Potassium 2-(3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl)-2-hydroxyethan-1-olate involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical processes. Its furan ring structure allows it to interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Ascorbic Acid: Shares a similar furan ring structure and hydroxyl groups but lacks the potassium ion.

    L-Ascorbyl Palmitate: An ester derivative of ascorbic acid with similar antioxidant properties.

    Dihydroxyfuran Derivatives: Compounds with similar furan ring structures and hydroxyl groups.

Uniqueness

Potassium 2-(3,4-dihydroxy-5-oxo-2,5-dihydrofuran-2-yl)-2-hydroxyethan-1-olate is unique due to the presence of the potassium ion, which enhances its solubility and reactivity. This compound’s specific structure allows for unique interactions with biological molecules, making it a valuable tool in scientific research.

Properties

Molecular Formula

C6H7KO6

Molecular Weight

214.21 g/mol

IUPAC Name

potassium;2-(3,4-dihydroxy-5-oxo-2H-furan-2-yl)-2-hydroxyethanolate

InChI

InChI=1S/C6H7O6.K/c7-1-2(8)5-3(9)4(10)6(11)12-5;/h2,5,8-10H,1H2;/q-1;+1

InChI Key

XRRAKFGDJNSRJR-UHFFFAOYSA-N

Canonical SMILES

C(C(C1C(=C(C(=O)O1)O)O)O)[O-].[K+]

Origin of Product

United States

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